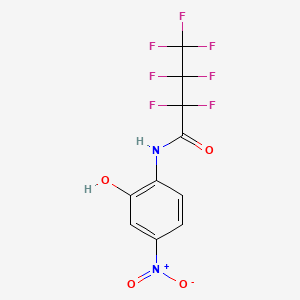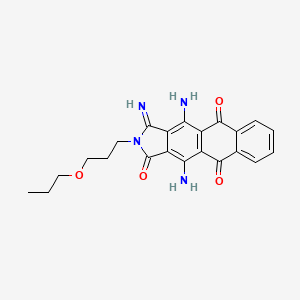
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)- is a complex organic compound with a unique structure that includes multiple functional groups. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a naphth[2,3-f]isoindole core with amino and imino substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)- typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and isoindole precursors. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also include purification steps such as crystallization, distillation, and chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the imino groups to amino groups, changing the compound’s functionality.
Substitution: The amino and imino groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully reduced amine compounds. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may be used as a probe or marker due to its distinct chemical properties. It can also be studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its effects on various biological targets and pathways to develop new drugs.
Industry: In industrial applications, the compound can be used as a dye, pigment, or intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact mechanism may vary depending on the specific application and target, but it generally involves the formation of covalent or non-covalent interactions that alter the target’s function.
Comparison with Similar Compounds
Similar Compounds
4,11-Diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-1H-naphth(2,3-f)isoindole-1,5,10-trione: This compound has a similar structure but with a methoxypropyl group instead of a propoxypropyl group.
4,11-Diamino-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone: This compound lacks the propoxypropyl group and has a different substitution pattern on the naphth[2,3-f]isoindole core.
Uniqueness
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)- is unique due to its specific substitution pattern and the presence of both amino and imino groups. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
62335-65-3 |
|---|---|
Molecular Formula |
C22H22N4O4 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4,11-diamino-1-imino-2-(3-propoxypropyl)naphtho[2,3-f]isoindole-3,5,10-trione |
InChI |
InChI=1S/C22H22N4O4/c1-2-9-30-10-5-8-26-21(25)15-16(22(26)29)18(24)14-13(17(15)23)19(27)11-6-3-4-7-12(11)20(14)28/h3-4,6-7,25H,2,5,8-10,23-24H2,1H3 |
InChI Key |
MRKCCNIBTBDTBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCCN1C(=N)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


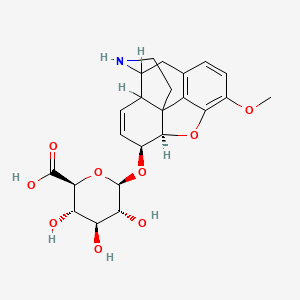
![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)
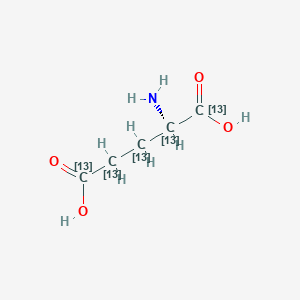
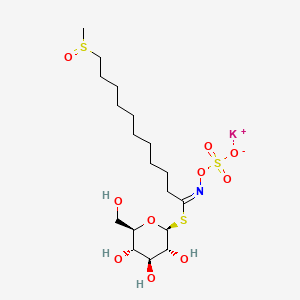
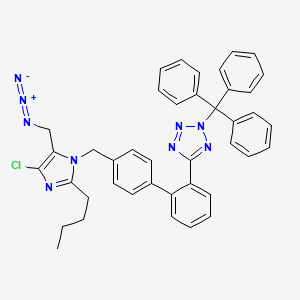

![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
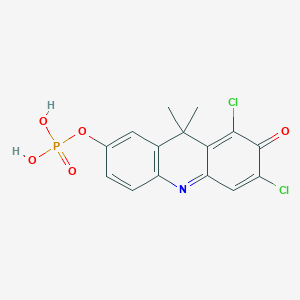
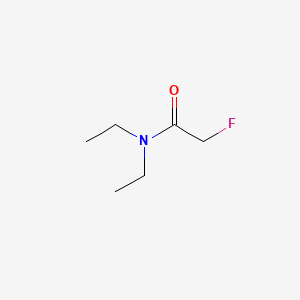
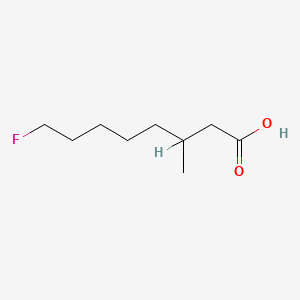
![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
